Uncinatone

Vue d'ensemble

Description

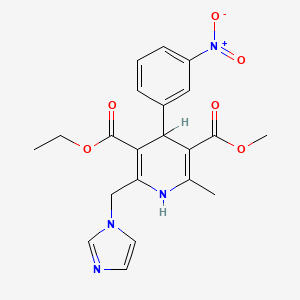

Uncinatone is a member of phenanthrenes . It is a natural product found in Clerodendrum cyrtophyllum, Clerodendrum bungei, and other organisms . The molecular formula of Uncinatone is C20H22O4 .

Molecular Structure Analysis

Uncinatone has a molecular weight of 326.4 g/mol . The IUPAC name for Uncinatone is (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho2,1-fbenzofuran-6-one . The InChI and SMILES strings provide a detailed view of the molecular structure .

Physical And Chemical Properties Analysis

Uncinatone has a molecular weight of 326.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass of Uncinatone is 326.15180918 g/mol .

Applications De Recherche Scientifique

Cytotoxicity

Uncinatone exhibits moderate cytotoxicity . It has been shown to inhibit cell proliferation and induce cell-cycle G(2)/M phase arrest . This suggests that Uncinatone could potentially be used in cancer research and treatment.

Anti-Proliferative Activity

The anti-proliferative activity of Uncinatone is another significant area of application . By inhibiting the proliferation of cells, Uncinatone could be useful in controlling the growth of cancerous cells.

Antibacterial Activity

Uncinatone has been found to have antibacterial properties . This means it could be used in the development of new antibiotics or as a supplement to existing treatments.

Anti-Parasitic Activity

The compound also shows anti-parasitic activity . This suggests potential applications in the treatment of parasitic infections.

Anti-Inflammatory Activity

Uncinatone has anti-inflammatory activities . This could make it useful in the treatment of conditions characterized by inflammation.

Insecticidal Properties

Uncinatone has been found to have insecticidal properties . This suggests it could be used in the development of new insecticides.

Complement System Inhibition

Uncinatone shows inhibitory activity against the complement system with 50% inhibitory concentrations (IC(50)) values of 87 uM . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.

Potential Role in Pharmacognosy

Uncinatone is a diterpenoid, a class of chemical compounds that are of interest in pharmacognosy . Pharmacognosy is the study of medicinal drugs derived from plants or other natural sources. Uncinatone, due to its diverse biological activities, could be a valuable compound in this field .

Safety and Hazards

When handling Uncinatone, it’s advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Uncinatone, also known as Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-, is a natural organic compound extracted from the plant Uncaria rhynchophylla . This compound has been the subject of numerous studies due to its significant biological activities.

Target of Action

Uncinatone primarily targets the complement system and nitric oxide production in RAW 264.7 macrophages . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promote inflammation, and attack the pathogen’s cell membrane.

Mode of Action

Uncinatone exhibits inhibitory activity against the complement system, thereby potentially modulating immune responses . It also inhibits lipopolysaccharide-induced nitric oxide production in macrophages . Nitric oxide plays a crucial role in several physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting its production, Uncinatone may influence these processes.

Result of Action

Uncinatone has been found to exhibit significant antioxidant activity, protecting cells from oxidative damage . It also shows anti-tumor, anti-viral, and vasodilatory effects . Additionally, Uncinatone has been found to have calming, anti-anxiety, and anti-depressant effects .

Action Environment

The action of Uncinatone can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action might be affected by factors such as temperature, pH, and the presence of other compounds . Moreover, the compound’s interaction with gut microbiota could also play a role in its overall effect .

Propriétés

IUPAC Name |

(9R,11bR)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGPVLVWUUPQMQ-CFMSYZGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C3=C(C(=C2O1)O)[C@@]4(CCC(=C(C4=CC3=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99624-92-7 | |

| Record name | Uncinatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-1-({6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indol-2-yl}carbonyl)pyrrolidin-3-yl]-N,N',N'-trimethylpropane-1,3-diamine](/img/structure/B1683313.png)

![5-(2,2-Diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1683315.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1683324.png)

![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)